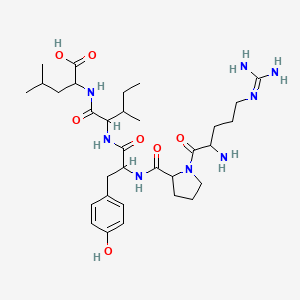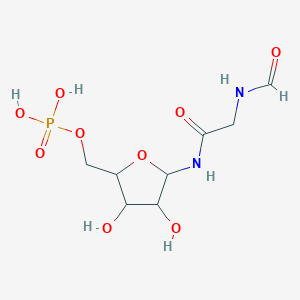
Phosphoribosyl-N-formylglycineamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoribosyl-N-formylglycineamide, also known as Formylglycinamide ribonucleotide, is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. It is a crucial building block for DNA and RNA. This compound also plays a role in the biosynthesis of vitamins such as thiamine and cobalamin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoribosyl-N-formylglycineamide is formed when the enzyme phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide. The reaction conditions typically involve the presence of 10-formyltetrahydrofolate and the enzyme under physiological conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally synthesized through enzymatic reactions that mimic natural biosynthetic pathways. These methods ensure high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
Phosphoribosyl-N-formylglycineamide primarily undergoes formylation and amidination reactions. The formylation reaction involves the addition of a formyl group, while the amidination reaction involves the conversion to an amidine by transferring an amino group from glutamine .
Common Reagents and Conditions
Formylation: 10-formyltetrahydrofolate as the formyl donor.
Amidination: Glutamine as the amino group donor, ATP as an energy source, and the enzyme phosphoribosylformylglycinamidine synthase.
Major Products
Formylation: this compound.
Amidination: 5’-phosphoribosylformylglycinamidine.
Scientific Research Applications
Phosphoribosyl-N-formylglycineamide has several scientific research applications:
Mechanism of Action
Phosphoribosyl-N-formylglycineamide exerts its effects through enzymatic reactions. The enzyme phosphoribosylglycinamide formyltransferase catalyzes the addition of a formyl group to glycineamide ribonucleotide, forming this compound. This compound is then converted to an amidine by phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine . These reactions are crucial for the biosynthesis of purine nucleotides.
Comparison with Similar Compounds
Phosphoribosyl-N-formylglycineamide is unique due to its role in purine nucleotide biosynthesis. Similar compounds include:
Glycineamide ribonucleotide: The precursor in the biosynthesis pathway.
5’-phosphoribosylformylglycinamidine: The product formed after amidination.
5-Aminoimidazole ribotide: Another intermediate in the purine biosynthesis pathway.
This compound stands out due to its specific role in the formylation and amidination steps of purine nucleotide biosynthesis.
Properties
IUPAC Name |
[5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLUNDMVKSKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
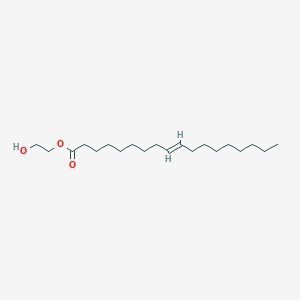
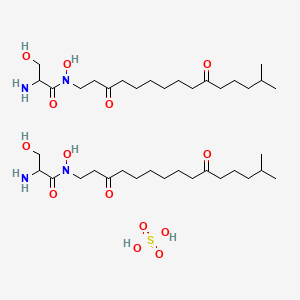
![2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid](/img/structure/B12319699.png)
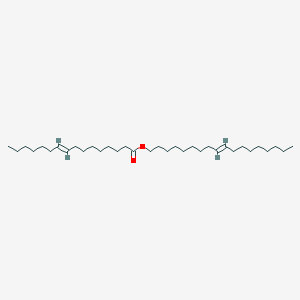

![(2,7,9,10-Tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12319707.png)
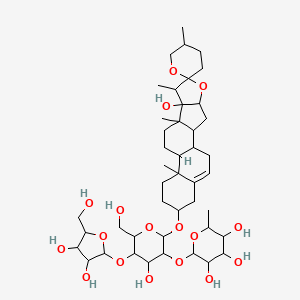

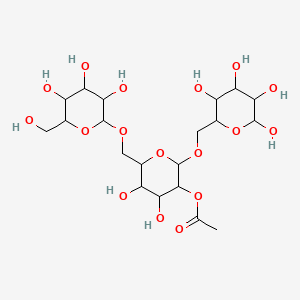
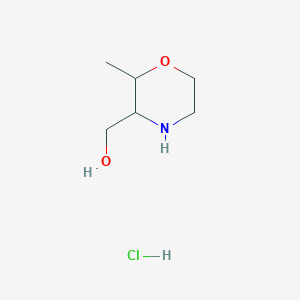
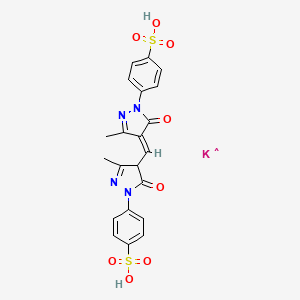
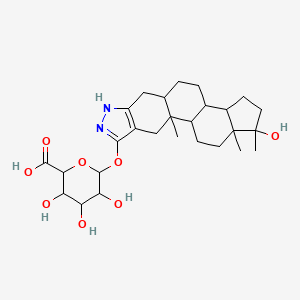
![methyl 3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319777.png)
